molecular formula C7H4BrF3N2O2 B6295076 5-Bromo-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide CAS No. 1072022-41-3

5-Bromo-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B6295076
CAS No.: 1072022-41-3
M. Wt: 285.02 g/mol
InChI Key: KZQVNISBADEAJZ-UHFFFAOYSA-N
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Description

5-Bromo-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide is a chemical compound . It is also known as 5-Bromo-2-oxo-6-trifluoromethyl-1,2-dihydro-pyridine-3-carbonitrile .


Molecular Structure Analysis

The molecular formula of this compound is C7H2BrF3N2O . The exact structure is not provided in the search results.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 267.0027896 . Other physical and chemical properties such as melting point, boiling point, density, and solubility are not provided in the search results.

Scientific Research Applications

Antimicrobial and Antifungal Applications

5-Bromo-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide derivatives have been evaluated for their antimicrobial and antifungal properties. A study synthesized various derivatives and found that certain compounds displayed broad-spectrum antibacterial activity, comparable to standard antibiotics like Ampicillin and Gentamicin. Additionally, some derivatives were as effective as Amphotericin B against the fungus Aspergillus fumigatus (El-Sehrawi et al., 2015).

Synthesis and Characterization

The compound's derivatives have been synthesized and characterized, contributing to our understanding of their structural properties. For instance, a study reported the synthesis and spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, using techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies (Vural & Kara, 2017).

Non-linear Optical Properties

The non-linear optical (NLO) properties of derivatives have been investigated. For example, one study examined the NLO properties of related compounds, contributing to potential applications in photonics and optoelectronics (Jayarajan et al., 2019).

Insecticidal Activities

Derivatives of the compound have shown potential in the field of pest control. A study synthesizing novel pyrrole derivatives, closely related to this compound, demonstrated moderate larvicidal and acaricidal activities, suggesting potential as lead compounds for new pesticides (Li et al., 2012).

Fluorescence Properties

The compound's derivatives have been studied for their fluorescence properties, which are significant in developing fluorescent probes and materials. A study on the non-catalytic conversion of related compounds revealed fluorescent derivatives with potential applications in fluorescence-based technologies (Ershov et al., 2015).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other exposed areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

5-bromo-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3N2O2/c8-3-1-2(5(12)14)6(15)13-4(3)7(9,10)11/h1H,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQVNISBADEAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1Br)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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